molecular formula C11H11BrN2O3 B6635674 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid

Cat. No. B6635674
M. Wt: 299.12 g/mol
InChI Key: RKYGCABSEGHSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. BPCA is a synthetic compound that is structurally similar to the amino acid glycine and has been shown to exhibit potent activity at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid acts as a competitive antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. The binding of glycine to the receptor is necessary for the activation of the receptor and subsequent influx of calcium ions into the cell. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid binds to the glycine binding site of the receptor and prevents the activation of the receptor, thereby inhibiting calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid inhibits NMDA receptor-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has several advantages as a pharmacological tool in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in pure form with high yield. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is also highly specific for the glycine binding site of the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is that it is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid. One area of interest is the potential use of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more soluble analogs of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid that can be administered in vivo. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid and its effects on downstream signaling pathways.

Synthesis Methods

The synthesis of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid involves the reaction of 2-bromopyridine-4-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid. The synthesis of 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid is a relatively straightforward process and can be carried out in a laboratory setting with ease.

Scientific Research Applications

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been extensively studied for its potential use as a pharmacological tool in the field of neuroscience. The compound has been shown to exhibit potent activity at the glycine binding site of the NMDA receptor, which is a key player in synaptic plasticity and memory formation. 2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.

properties

IUPAC Name

2-[(2-bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-5-7(3-4-13-8)10(15)14-9(11(16)17)6-1-2-6/h3-6,9H,1-2H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYGCABSEGHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromopyridine-4-carbonyl)amino]-2-cyclopropylacetic acid

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